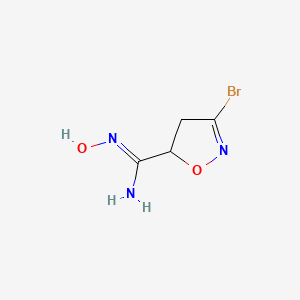
2-amino-1-(1,3-thiazol-5-yl)ethan-1-one dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-1-(1,3-thiazol-5-yl)ethan-1-one dihydrochloride (2-ATD) is an organic compound with a wide range of applications in the fields of scientific research and laboratory experiments. It is a crystalline solid with a molecular weight of 175.64 g/mol, and it has a melting point of 150°C. 2-ATD is a versatile compound that can be used in a variety of ways, including as a synthetic reagent, as a chromogenic reagent, and as a fluorescent dye.
Mechanism of Action
2-amino-1-(1,3-thiazol-5-yl)ethan-1-one dihydrochloride acts as an electron acceptor in a redox reaction. In this reaction, the this compound molecule is oxidized and the molecule that is being oxidized is reduced. This reaction allows for the detection of certain molecules in a sample, as well as the detection of certain enzymes and metals in a sample.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to be an effective inhibitor of certain enzymes, including proteases, phosphatases, and glycosidases. It has also been shown to have anti-inflammatory, anti-bacterial, and anti-viral properties. Additionally, this compound has been shown to have a positive effect on the cardiovascular system, as well as on the nervous system.
Advantages and Limitations for Lab Experiments
2-amino-1-(1,3-thiazol-5-yl)ethan-1-one dihydrochloride is a versatile compound that can be used in a variety of laboratory experiments. One of the main advantages of using this compound is that it can be used to detect the presence of certain molecules, enzymes, and metals in a sample. Additionally, it can be used as a chromogenic reagent and as a fluorescent dye. One of the main limitations of using this compound is that it can be toxic in high concentrations, so it should be handled with care.
Future Directions
In the future, 2-amino-1-(1,3-thiazol-5-yl)ethan-1-one dihydrochloride could be used to develop new analytical techniques for detecting the presence of certain molecules in a sample. Additionally, it could be used to develop new drugs and therapies for treating certain diseases. Finally, it could be used to develop new methods for detecting the presence of certain metals in a sample.
Synthesis Methods
2-amino-1-(1,3-thiazol-5-yl)ethan-1-one dihydrochloride can be synthesized from the reaction of 2-amino-1-(1,3-thiazol-5-yl)ethan-1-one (2-ATE) with hydrochloric acid (HCl). In this reaction, the 2-ATE is dissolved in an aqueous solution of HCl and heated to a temperature of 150°C. The reaction is then allowed to continue for several hours, during which time the this compound is formed. After the reaction is complete, the this compound is isolated and purified by recrystallization.
Scientific Research Applications
2-amino-1-(1,3-thiazol-5-yl)ethan-1-one dihydrochloride has a number of applications in scientific research and laboratory experiments. It can be used as a chromogenic reagent, which means that it can be used to detect the presence of certain molecules in a sample. It can also be used as a fluorescent dye, which means that it can be used to detect the presence of certain molecules in a sample under a microscope. Additionally, this compound can be used to detect the presence of certain enzymes in a sample, and it can also be used to detect the presence of certain metals in a sample.
properties
IUPAC Name |
2-amino-1-(1,3-thiazol-5-yl)ethanone;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS.2ClH/c6-1-4(8)5-2-7-3-9-5;;/h2-3H,1,6H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNTVQQKWDYOFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)C(=O)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[3-(4-nitrophenoxy)propyl]-1H-Imidazole](/img/structure/B6602075.png)

![1-[4'-(dimethylamino)-[1,1'-biphenyl]-3-yl]-3,3-dimethylurea hydrochloride](/img/structure/B6602097.png)
![11-benzyl-5-[butyl(ethyl)amino]-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B6602107.png)


![6,9-dioxadispiro[2.1.4^{5}.3^{3}]dodecane](/img/structure/B6602116.png)


![Urea, N-(2,3-dihydro-3-benzofuranyl)-N'-[4-[(3-fluorophenyl)methyl]tetrahydro-2H-pyran-4-yl]-](/img/structure/B6602139.png)
![2-methoxy-1-azaspiro[4.4]non-1-ene](/img/structure/B6602145.png)